6-Bromo-3-methylpyridin-2-amine

Description

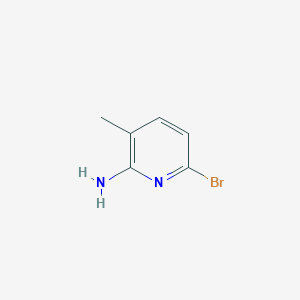

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWKDRELVPNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-methylpyridin-2-amine

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic routes to 6-Bromo-3-methylpyridin-2-amine, a pivotal building block in contemporary medicinal chemistry and drug development. We will delve into two primary synthetic strategies: the direct electrophilic bromination of 2-amino-3-methylpyridine and a multi-step approach involving the regioselective amination of a dihalogenated pyridine precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms, causality behind experimental choices, and strategies for optimization.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate widely utilized in the synthesis of a diverse array of biologically active molecules. Its structural features, including the presence of a reactive bromine atom and an amino group on the pyridine scaffold, make it an ideal starting material for constructing complex molecular frameworks. This compound serves as a crucial component in the development of novel therapeutics, particularly in areas such as oncology, neurodegenerative diseases, and inflammatory conditions. The ability to efficiently and selectively synthesize this molecule is therefore of paramount importance to the pharmaceutical and agrochemical industries.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly approached via two distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and the need for regiochemical purity.

Figure 1: Overview of the primary synthetic strategies for this compound.

Route 1: Direct Electrophilic Bromination of 2-Amino-3-methylpyridine

The most direct approach to this compound involves the electrophilic bromination of the readily available starting material, 2-amino-3-methylpyridine. This method is attractive due to its atom economy and potentially shorter reaction sequence.

Mechanistic Insights and Regioselectivity

The outcome of the electrophilic bromination of 2-amino-3-methylpyridine is governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) substituents on the pyridine ring. Both groups are activating and ortho-, para-directing. The amino group, being a stronger activating group, will predominantly dictate the position of electrophilic attack.

The positions ortho and para to the amino group are C3, C5, and the nitrogen of the pyridine ring. The C3 position is already substituted with a methyl group. The para-position (C5) and the other ortho-position (the ring nitrogen) are potential sites for bromination. However, in substituted pyridines, the C6 position is also susceptible to attack. The interplay of electronic and steric factors determines the final regiochemical outcome. The amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it.

6-Bromo-3-methylpyridin-2-amine molecular weight

An In-Depth Technical Guide to 6-Bromo-3-methylpyridin-2-amine: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom and nucleophilic amino group, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol, and explores its significant applications, particularly in drug discovery and agrochemical development. The content herein is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical utility and handling of this important compound.

Introduction to a Versatile Synthetic Intermediate

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active molecules. This compound (CAS No: 89466-16-0) is a prominent example of a pyridine-based synthetic intermediate.[1][2][3][4] Its value lies in the strategic placement of its functional groups: the 2-amino group, which can be a site for further derivatization, and the 6-bromo substituent, which serves as a handle for a variety of cross-coupling reactions. This dual functionality allows for the stepwise and controlled elaboration of molecular complexity, making it a favored scaffold in the synthesis of novel therapeutic agents and specialized agrochemicals.[5][6][7] Notably, its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically supplied as a solid, ranging in color from white to off-white or pale yellow.[2][8] Key identifying and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 187.04 g/mol | [1][2][3][4][9] |

| Molecular Formula | C₆H₇BrN₂ | [1][2][3][4][9] |

| CAS Number | 89466-16-0 | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Amino-6-bromo-3-methylpyridine | [3][4] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [1][9] |

| Storage | Room temperature, in a dry, sealed container | [1][3] |

Below is a diagram representing the 2D chemical structure of the molecule.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. capotchem.com [capotchem.com]

- 3. CAS 89466-16-0 | 2-Amino-6-bromo-3-methylpyridine - Synblock [synblock.com]

- 4. This compound | C6H7BrN2 | CID 59605384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-bromo-6-methylpyridine | 126325-46-0 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound , 97% , 89466-16-0 - CookeChem [cookechem.com]

Technical Whitepaper: Structural Characterization of 6-Bromo-3-methylpyridin-2-amine

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

This compound is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceuticals.[1] Its structural integrity is defined by the specific substitution pattern on the pyridine ring: an amino group at C2, a methyl group at C3, and a bromine atom at C6.[1][2]

Critical Analytical Challenge: The primary impurity in the synthesis of this compound is often the 5-bromo isomer , which forms due to the para-directing effect of the C2-amino group during electrophilic bromination.[1] Distinguishing the 6-bromo target from the 5-bromo impurity requires precise interpretation of the proton coupling constants and chemical shifts at the H4 and H5 positions.[1]

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of the compound, ensuring that the regioisomer is correctly assigned.

Figure 1: Analytical workflow for structural validation, emphasizing the critical coupling analysis step.

Experimental Methodology

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.

Sample Preparation[1][8]

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is preferred over CDCl₃.[1]

-

Concentration: 10–15 mg of sample in 0.6 mL of solvent.

-

Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.[1][2]

Instrument Parameters

1H NMR Data Analysis

The proton NMR spectrum provides the definitive proof of the 6-bromo substitution pattern.[1] The key diagnostic feature is the ortho-coupling between H4 and H5.[1]

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

| Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 2.04 | Singlet (s) | 3H | - | -CH₃ (C3) | Methyl group at C3; slightly deshielded by aromatic ring.[1] |

| 6.10 | Broad Singlet (br s) | 2H | - | -NH₂ | Exchangeable amino protons.[1] Chemical shift varies with concentration/water content.[1][2] |

| 6.46 | Doublet (d) | 1H | 7.7 Hz | H5 | Diagnostic: Shielded significantly by the para-resonance effect of the C2-NH₂ group.[1][2] |

| 7.61 | Doublet (d) | 1H | 7.7 Hz | H4 | Deshielded relative to H5.[1][2] Shows clear ortho-coupling to H5.[1] |

Interpretation & Self-Validation[1]

-

Resonance Shielding (The H5 Signal): In 2-aminopyridines, the amino group acts as a strong resonance donor.[1] This increases electron density at positions 3 and 5 (ortho and para to the amine).[1][2] Since position 3 is blocked by the methyl group, H5 receives the electron density, causing a significant upfield shift (to ~6.46 ppm).[1][2]

-

Coupling Constant (

): The coupling constant of 7.7 Hz is characteristic of ortho-coupling in pyridines.[1]-

Differentiation: If the compound were the 5-bromo isomer (6-H isomer), H4 and H6 would be meta to each other, resulting in a much smaller coupling constant (

~ 1–2 Hz) or appearing as singlets.[1] The presence of a 7.7 Hz doublet confirms the protons are adjacent (H4 and H5), proving the Bromine is at C6.[1][2]

-

13C NMR Data Analysis

Carbon NMR confirms the skeletal structure and the presence of the halogen.[1][2]

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

| Shift (δ, ppm) | Assignment | Electronic Environment |

| 17.5 | -CH₃ | Methyl carbon.[1] |

| 113.2 | C5 | Aromatic CH.[1][2] Highly shielded due to resonance from C2-NH₂.[1] |

| 116.8 | C3 | Quaternary C. Substituted with Methyl.[1][2] |

| 139.5 | C6 | Quaternary C. Attached to Bromine (Heavy atom effect).[1][2] |

| 140.1 | C4 | Aromatic CH.[1][2] |

| 156.8 | C2 | Quaternary C. Attached to Amino and Ring Nitrogen (most deshielded).[1][2] |

Structural Logic & Isomer Differentiation[1]

The following diagram illustrates the electronic effects that dictate the NMR shifts, serving as a visual guide for researchers interpreting the data.

Figure 2: Structural logic governing the chemical shifts.[1] The resonance donation from NH₂ to H5 is the primary driver for the chemical shift difference between H4 and H5.[1][2]

References

-

PubChem Compound Summary. (2023). This compound (CID 59605384).[1][3] National Center for Biotechnology Information.[1][2] [Link][1]

-

Reich, H. J. (2023).[1][2] Proton NMR Data - Chemical Shifts and Coupling Constants in Heterocycles.[1] University of Wisconsin-Madison Chemistry Department.[1] (General reference for pyridine coupling constants). [Link]

Technical Guide: IR Spectroscopic Analysis of 6-Bromo-3-methylpyridin-2-amine

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic characterization of 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0). As a trisubstituted pyridine scaffold, this compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex heterocycles via Suzuki-Miyaura cross-coupling.

Accurate structural verification of this intermediate is pivotal for downstream yield optimization. This guide moves beyond simple peak listing, offering a mechanistic breakdown of vibrational modes, a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FTIR, and a logic-based interpretation workflow to distinguish this specific isomer from potential regioisomeric byproducts.

Chemical Identity & Structural Logic[1][2][3]

To interpret the spectrum accurately, one must first deconstruct the molecule into its constituent oscillators. The vibrational signature of this compound is a superposition of four distinct functional domains:

-

The Pyridine Core: An aromatic heterocycle exhibiting characteristic "breathing" and stretching modes similar to benzene but perturbed by the electronegative nitrogen.

-

The Primary Amine (-NH₂): Located at position 2, this group provides the most diagnostic high-frequency bands (N-H stretching) and mid-range deformations (scissoring).

-

The Methyl Group (-CH₃): Located at position 3, introducing aliphatic C-H stretching modes that contrast with the aromatic C-H stretches.

-

The Bromine Substituent (-Br): Located at position 6, this heavy atom introduces low-frequency C-X stretching bands and influences the dipole moment of ring vibrations.

Structural Topology:

-

Substitution Pattern: 2,3,6-trisubstituted.

-

Vicinal Hydrogens: The remaining protons are at positions 4 and 5. This vicinal relationship (

and

Comprehensive Spectral Analysis

The following analysis segments the spectrum into three critical zones. Note that while exact wavenumbers can shift slightly based on crystal packing (solid state) and intermolecular H-bonding, the relative positions and intensity ratios remain consistent.

Zone 1: High-Frequency Region (4000 – 2500 cm⁻¹)

-

N-H Stretching (3500 – 3100 cm⁻¹): As a primary amine, expect a doublet.

-

Asymmetric Stretch (

): ~3480–3440 cm⁻¹. -

Symmetric Stretch (

): ~3350–3300 cm⁻¹.[1] -

Note: In the solid state (ATR), these bands may broaden due to hydrogen bonding between the amine H and the ring N of neighboring molecules.

-

-

C-H Stretching (3100 – 2800 cm⁻¹):

-

Aromatic C-H: Weak, sharp bands just above 3000 cm⁻¹ (Positions 4, 5).

-

Aliphatic (Methyl) C-H: Distinct bands just below 3000 cm⁻¹ (~2960–2850 cm⁻¹).[2] The presence of these bands confirms the methylation.

-

Zone 2: The Double Bond Region (1700 – 1400 cm⁻¹)

-

Amine Scissoring (

): A strong, diagnostic band typically found between 1650–1610 cm⁻¹. This confirms the primary amine is intact. -

Pyridine Ring Stretching (

): Pyridines typically show four bands in this region. For this substituted system, expect strong absorptions at ~1590 cm⁻¹ and ~1460 cm⁻¹. The 6-bromo substitution often enhances the intensity of the lower-frequency ring modes due to dipole changes.

Zone 3: Fingerprint & Low Frequency (1400 – 400 cm⁻¹)

-

C-N Exocyclic Stretch: ~1350–1280 cm⁻¹. Strong intensity due to conjugation with the ring.

-

C-H Out-of-Plane (OOP) Bending: The critical region for isomer verification.

-

Vicinal (4,5-protons): A strong band in the 830–800 cm⁻¹ range is characteristic of two adjacent aromatic hydrogens.

-

-

C-Br Stretching: Heavy atom stretches appear in the far-IR or lower fingerprint region, typically 600–500 cm⁻¹. While often obscured, a medium-intensity band in this zone supports bromination.

Summary of Expected Vibrational Modes[5]

| Functional Group | Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Primary Amine | N-H Stretch (Asym) | 3480 – 3440 | Medium | Identity (Primary amine) |

| Primary Amine | N-H Stretch (Sym) | 3350 – 3300 | Medium | Identity (Primary amine) |

| Aromatic Ring | C-H Stretch | 3100 – 3010 | Weak | Aromaticity |

| Methyl Group | C-H Stretch (Aliphatic) | 2970 – 2850 | Weak-Medium | Verifies Methylation |

| Primary Amine | NH₂ Scissoring | 1650 – 1610 | Strong | Distinguishes from secondary amines |

| Pyridine Ring | C=N / C=C Skeletal | 1590 – 1550 | Strong | Core Scaffold |

| C-N Bond | Exocyclic C-N Stretch | 1340 – 1260 | Strong | Amine attachment |

| Ring C-H | OOP Bending (Vicinal) | 830 – 800 | Strong | Isomer Confirmation (H4, H5) |

| C-Br Bond | C-Br Stretch | 600 – 500 | Medium-Weak | Halogen presence |

Experimental Protocol: ATR-FTIR Acquisition

For solid heterocyclic amines, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to reproducibility and lack of hygroscopic interference.

Workflow Diagram

Detailed Methodology

-

Instrument Setup:

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

-

Crystal: Diamond or ZnSe (Diamond preferred for hardness).

-

Resolution: 4 cm⁻¹.[3]

-

Scans: Minimum 32 scans (64 recommended for noise reduction in the fingerprint region).

-

-

Sample Preparation:

-

Critical Step: Although ATR allows direct analysis, large crystals can cause poor contact. Lightly grind the this compound in an agate mortar to a fine powder. This ensures uniform contact with the ATR crystal and prevents "derivative-shaped" peaks caused by the Christiansen effect.

-

-

Acquisition:

-

Clean the crystal with isopropanol and ensure it is completely dry (monitor the 3300 cm⁻¹ region for OH background).

-

Collect a background spectrum (air).

-

Place the sample to cover the "sweet spot" of the crystal (usually the center 2mm).

-

Apply pressure using the anvil clamp. Note: Stop tightening when the live interferogram amplitude maximizes. Overtightening can fracture softer crystals (ZnSe).

-

-

Post-Processing:

-

Apply ATR Correction (if quantitative comparison to transmission libraries is required).

-

Baseline correction (Rubberband method) only if significant drift is observed.

-

Data Interpretation & Validation Logic

Once the spectrum is acquired, use the following logic tree to validate the compound identity and purity.

Interpretation Logic Tree

Troubleshooting Common Artifacts

-

Broad O-H Stretch (3500-3200 cm⁻¹):

-

Cause: Hygroscopic moisture or residual solvent (Methanol/Water).

-

Differentiation: Water O-H is a broad, featureless mound. The Amine N-H is a distinct doublet.[1] If the doublet sits on top of a mound, dry the sample.

-

-

CO₂ Doublet (2350 cm⁻¹):

-

Cause: Poor background compensation (change in room air).

-

Action: Ignore; does not interfere with diagnostic bands.

-

-

Peak Tailing:

-

Cause: Poor contact with ATR crystal.

-

Action: Regrind sample and re-clamp.

-

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Aminopyridine. NIST Chemistry WebBook, SRD 69.[4][3] Available at: [Link] (Accessed Jan 30, 2026).

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methylpyridine. NIST Chemistry WebBook, SRD 69.[4][3] Available at: [Link] (Accessed Jan 30, 2026).

-

PubChem. Compound Summary: this compound (CAS 89466-16-0).[5][6] National Center for Biotechnology Information. Available at: [Link] (Accessed Jan 30, 2026).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment rules).

- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. 2-Aminopyridine [webbook.nist.gov]

- 4. Pyridine, 2-methyl- [webbook.nist.gov]

- 5. capotchem.com [capotchem.com]

- 6. This compound | C6H7BrN2 | CID 59605384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Profiling of 6-Bromo-3-methylpyridin-2-amine

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) workflow for 6-Bromo-3-methylpyridin-2-amine , a critical halogenated heterocyclic scaffold used in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.

The presence of the bromine atom at the C6 position, combined with the 2-amino group, creates a unique isotopic and fragmentation signature essential for structural validation. This document details the physicochemical properties, electrospray ionization (ESI) behavior, collision-induced dissociation (CID) pathways, and rigorous impurity profiling protocols required for pharmaceutical quality control.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before initiating MS analysis, the analyst must verify the theoretical mass values based on the specific isotopic distribution of bromine (

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| Chemical Name | This compound | |

| CAS Registry | 120694-82-4 / 89466-16-0 | Verify specific salt form if applicable. |

| Formula | ||

| Monoisotopic Mass | 185.9793 Da ( | Base peak for theoretical calc. |

| Molecular Weight | 187.04 g/mol | Average weight.[1][2] |

| pKa (Predicted) | ~4.2 (Pyridine N) | Protonation favored in acidic media (0.1% FA). |

| LogP | ~1.9 | Suitable for Reversed-Phase LC (C18). |

Mass Spectrometry Profile

Ionization Characteristics (ESI+)

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the pyridine nitrogen or the exocyclic amine. The defining characteristic of this spectrum is the 1:1 isotopic doublet .

-

Primary Ion:

-

m/z Observation: Two peaks of nearly equal intensity at m/z 187.0 (

) and m/z 189.0 ( -

Analyst Note: Absence of this 1:1 doublet indicates dehalogenation (degradation) or incorrect starting material.

Fragmentation Pathway (CID)

Understanding the fragmentation logic is crucial for distinguishing this isomer from its regioisomers (e.g., 5-bromo-3-methylpyridin-2-amine).

-

Neutral Loss of Ammonia (-17 Da): The 2-amino group is labile under collision-induced dissociation (CID).

-

Mechanism: Proton transfer followed by elimination of

, generating a destabilized pyridyl cation.

-

-

Loss of Hydrogen Cyanide (-27 Da): Characteristic of the pyridine ring collapse.

-

Halogen Elimination: While aromatic halogens are generally stable, high collision energy (CE > 35 eV) can induce the loss of the bromine radical (

, -79 Da) or HBr (-80 Da).- (Loss of Br)

Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the structural breakdown under CID conditions.

Caption: CID fragmentation pathway for this compound showing primary ammonia loss and secondary ring cleavage.

Experimental Protocols

Sample Preparation

To prevent non-specific binding or degradation, follow this preparation strictly:

-

Stock Solution: Dissolve 1 mg of substance in 1 mL of Methanol (LC-MS grade) .

-

Dilution: Dilute to 1 µg/mL using 50:50 Water:Acetonitrile + 0.1% Formic Acid .

-

Why Formic Acid? The acidic pH ensures full protonation of the basic pyridine nitrogen, maximizing sensitivity in ESI+ mode.

-

LC-MS Method Parameters

This generic method is optimized for polar aminopyridines on standard C18 chemistries.

Table 2: LC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard retention for moderately polar aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 5% B to 95% B over 5 min | Rapid elution; compound typically elutes ~2.5-3.0 min. |

| Scan Range | m/z 100 - 500 | Covers parent and dimers. |

| Source Temp | 350°C | Ensure complete desolvation of the amine. |

Impurity Profiling & Troubleshooting

In synthesis, distinguishing the target 6-bromo isomer from the 5-bromo regioisomer or dibrominated byproducts is critical.

Common Impurities

-

Regioisomer (5-Bromo-3-methylpyridin-2-amine):

-

Differentiation: The 6-bromo position is ortho to the ring nitrogen, affecting the pKa and retention time slightly compared to the 5-bromo (meta) isomer. The 6-bromo isomer typically elutes later on C18 due to shielding of the polar nitrogen.

-

-

Dibromo Species (2-Amino-3-methyl-5,6-dibromopyridine):

-

Signature: Look for m/z ~265/267/269 with a 1:2:1 isotopic ratio .

-

-

Starting Material (2-Amino-3-methylpyridine):

-

Signature: m/z 109 (No bromine doublet).

-

Diagram 2: Impurity Identification Workflow

This decision tree aids in rapid classification of peaks in the chromatogram.

Caption: Logical workflow for distinguishing the target 6-bromo compound from common synthetic impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59605384, this compound. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Halides and Amines). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Optimization of 6-Bromo-3-methylpyridin-2-amine

Part 1: Executive Summary

6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) is a critical heterocyclic scaffold used extensively in the synthesis of kinase inhibitors (e.g., SHP2, ROS1) and extended metal atom chains (EMACs).[1] Its structural duality—possessing both a basic 2-aminopyridine core and lipophilic substituents (bromo/methyl)—creates a distinct solubility profile that challenges standard aqueous formulation but offers versatility in organic synthesis.[1]

This guide moves beyond static data tables to provide a dynamic solubility framework. It details the physicochemical drivers of the compound's behavior, establishes validated protocols for solubility determination, and offers solvent system recommendations for synthesis and purification.

Part 2: Physicochemical Core & Solubility Landscape

To manipulate the solubility of this compound, one must first understand the molecular forces at play. The presence of the electron-withdrawing bromine atom at the 6-position significantly alters the basicity of the pyridine nitrogen compared to the unsubstituted parent 2-aminopyridine.

Molecular Descriptor Table[1]

| Property | Value | Structural Implication |

| Molecular Weight | 187.04 g/mol | Low MW facilitates high molar solubility in organic solvents.[1] |

| cLogP | ~1.9 | Moderately lipophilic.[1] Prefers organic phases (DCM, DMSO) over neutral water. |

| pKa (Pyridine N) | ~3.5 - 4.5 (Est.)[1] | The 6-Br reduces basicity (vs. pKa 6.86 of 2-aminopyridine).[1] Protonation requires stronger acid (pH < 3). |

| H-Bond Donors | 1 (Exocyclic -NH2) | Capable of specific solvation in alcohols and water.[1] |

| H-Bond Acceptors | 2 (Ring N, -NH2) | Facilitates solubility in dipolar aprotic solvents (DMSO, DMF).[1] |

| Physical State | Pale Yellow Solid | Crystalline lattice energy must be overcome by solvation enthalpy.[1] |

The Solubility Matrix

Based on the compound's lipophilicity (LogP 1.[2]9) and weak basicity, the following solubility hierarchy is observed.

Category A: High Solubility (>50 mg/mL)

-

Solvents: DMSO, DMF, DMAc, NMP.

-

Mechanism: Dipolar aprotic solvents disrupt the crystal lattice effectively.

-

Application: Ideal for preparing 100 mM stock solutions for biological assays or kinetic solubility screens.[1]

Category B: Moderate Solubility (10–50 mg/mL)

-

Solvents: Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, 1,4-Dioxane.

-

Mechanism: Solvation occurs via hydrogen bonding (alcohols) or dipole interactions (DCM).[1]

-

Application: Preferred solvents for reaction monitoring (TLC/HPLC) and liquid-liquid extraction workups.[1]

Category C: Low/pH-Dependent Solubility (<1 mg/mL at pH 7) [1]

-

Solvents: Water, PBS (pH 7.4), Hexanes.

-

Mechanism: At neutral pH, the molecule is uncharged and hydrophobic.

-

Optimization: Solubility in water can be enhanced by lowering pH below 3.0 (forming the pyridinium salt) or using co-solvents (e.g., 20% cyclodextrin or PEG400).

Part 3: Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

For establishing the "Gold Standard" equilibrium solubility.[1]

Objective: Determine the absolute solubility limit in a specific solvent at 25°C.

Materials:

-

Compound: this compound (>10 mg).[1]

-

Equipment: Thermomixer, 0.45 µm PTFE Syringe Filter, HPLC-UV.[1]

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Shake at 25°C / 500 RPM for 24–48 hours. Note: 24h is usually sufficient for low MW fragments.

-

Filtration: Centrifuge at 10,000 RPM for 5 mins or filter through a 0.45 µm PTFE membrane (pre-saturated to prevent drug loss).

-

Quantification: Dilute filtrate 1:10 in Methanol/Water (50:50) and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Protocol 2: Kinetic Solubility (High-Throughput)

For rapid estimation during biological screening.[1]

Objective: Determine the precipitation point when diluting from a DMSO stock.

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Measure absorbance at 620 nm (turbidimetry).

-

OD < 0.05: Soluble.

-

OD > 0.05: Precipitated.

-

Part 4: Visualization & Decision Logic

Solubility Optimization Workflow

This diagram guides the researcher through solvent selection based on the intended application (Synthesis vs. Bioassay).

Figure 1: Decision tree for solvent selection based on experimental intent.

pH-Dependent Ionization Equilibrium

Understanding the protonation state is vital for aqueous solubility.[1]

Figure 2: The solubility "Sweet Spot" is at low pH due to the weakly basic pyridine nitrogen.[1]

Part 5: Application in Synthesis (Case Study)

The solubility profile directly dictates reaction success. A common application of this scaffold is in Suzuki-Miyaura Cross-Coupling .[1]

-

Problem: Using pure water or highly non-polar solvents results in poor conversion due to phase separation.[1]

-

Solution: A mixed solvent system of 1,4-Dioxane/Water (4:1) is optimal.[1][4]

Troubleshooting Precipitation: If the product precipitates as a gum during workup:

-

Evaporate the organic co-solvent (Dioxane).

-

Adjust aqueous layer to pH ~9 (ensures product is neutral).

-

Extract with Ethyl Acetate (high solubility for neutral form).[1]

Part 6: References

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

-

MDPI. (2017).[1][4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[1][2][6][7][8][9][10] Retrieved January 30, 2026, from [Link]

-

American Chemical Society. (2022).[1] Investigation into Solubility and Solvent Effect of 2-Aminopyridine.[1][5][11] Journal of Chemical & Engineering Data.[1] Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | C6H7BrN2 | CID 59605384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid () for sale [vulcanchem.com]

- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. capotchem.com [capotchem.com]

- 7. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: 6-Bromo-3-methylpyridin-2-amine Derivatives and Analogs

[1][2][3]

Executive Summary: The Strategic Scaffold

6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and GPCR ligands.[1][2] Its value lies in its unique trisubstituted pattern:

-

C6-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diversity elements (Tail region).[1][2]

-

C2-Amine & N1: A bis-nucleophilic motif capable of cyclization to form fused bicyclic systems (e.g., imidazo[1,2-a]pyridines), mimicking the adenine ring of ATP.[1]

-

C3-Methyl: A critical steric element that restricts bond rotation, forcing the molecule into bioactive conformations (atropisomerism control) and filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

This guide details the synthetic manipulation of this core, providing validated protocols for its transformation into high-value bioactive analogs.[1]

Chemical Architecture & Reactivity Map[3]

The molecule functions as a divergent intermediate. The reactivity profile is dictated by the electronic effects of the pyridine nitrogen and the steric influence of the C3-methyl group.[1]

Figure 1: Reactivity profile of the this compound scaffold.[1][2]

Primary Workflow: C6-Functionalization (Suzuki-Miyaura Coupling)

The C6-bromo position is activated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for oxidative addition by Palladium(0).[1]

Mechanism & Rationale

The presence of the free amine at C2 can potentially poison the catalyst or compete in cross-coupling. However, under standard Suzuki conditions, the C-Br bond is significantly more reactive than the C-NH2 bond.[1][2] The C3-methyl group provides steric protection to the amine, reducing side reactions, but requires optimization of ligand steric bulk.[1]

Validated Protocol

Objective: Synthesis of 6-aryl-3-methylpyridin-2-amine derivatives.

Reagents:

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the pyridine substrate, arylboronic acid, and base. Evacuate and backfill with Argon (3 cycles) to remove oxygen, which degrades the Pd(0) species.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.[2]

-

Reaction: Seal the vessel and heat to 85–95 °C for 12–18 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 187/189).[1][2]

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2] Dry over Na2SO4.[2]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine functionality often causes tailing; adding 1% Triethylamine to the eluent is recommended.

Critical Note: If the boronic acid contains sensitive groups, protect the C2-amine as an acetamide (Ac2O, pyridine) prior to coupling, then deprotect (NaOH/MeOH) post-coupling.[1]

Secondary Workflow: Bicyclic Ring Formation (Imidazo[1,2-a]pyridines)[2][3]

This is the most "drug-like" transformation.[1][2] Reacting the scaffold with

Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine

This intermediate retains the bromine, allowing for "Sandwich" functionalization (Cyclization first, then Coupling).[1][2]

Protocol:

-

Reactants: Mix this compound (1.0 eq) and Chloroacetaldehyde (40% aq. solution, 1.5 eq) or a substituted

-bromoacetophenone.[1][2] -

Conditions: Reflux (80–100 °C) for 4–12 hours.

-

Mechanism:

-

Workup: Remove solvent in vacuo.[2] Neutralize the hydrobromide salt with saturated NaHCO3. Extract with DCM.[2]

Figure 2: Synthesis pathway for the imidazo[1,2-a]pyridine core.

Advanced Applications: Kinase Inhibitor Design[2]

In drug discovery, the order of operations is critical. The "Sandwich Strategy" is often employed to maximize yield and diversity.

The "Sandwich" Strategy[2]

-

Step 1: Cyclization. Convert the cheap this compound into the bicyclic core (6-bromo-8-methylimidazo[1,2-a]pyridine).[1][2]

-

Why? The bicyclic system is more robust and easier to handle than the free aminopyridine during purification.

-

-

Step 2: C3-Functionalization (formerly C6). Perform Suzuki coupling on the bicyclic bromide.[1][2]

-

Why? The nitrogen lone pairs are now tied up in the aromatic system, preventing catalyst poisoning during the Pd-coupling.[1]

-

SAR Insight: The Role of the Methyl Group

In the context of kinase inhibitors (e.g., targeting FGFR or p38 MAP kinase):

-

The Imidazo[1,2-a]pyridine binds to the hinge region of the kinase (ATP binding site).[1]

-

The Methyl group (originally C3) projects into a hydrophobic pocket (often the "gatekeeper" or solvent front).[1] Its steric bulk forces the attached aryl group (at position 6) to twist out of plane.

-

Effect: This twist is crucial for selectivity. Flat molecules often bind promiscuously to many kinases (leading to toxicity). The "methyl-twist" enforces a specific 3D shape that fits only the target kinase.[1][2]

Analytical Data Summary

| Property | Value / Description |

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (varies by purity) |

| 1H NMR (DMSO-d6) | |

| Key IR Bands | 3300-3400 cm |

References

-

PubChem. (n.d.).[2] this compound. National Center for Biotechnology Information.[2] Retrieved January 30, 2026, from [Link]

-

MDPI. (2017).[2][3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.).[2] Synthesis of Imidazo[1,2-a]pyridines. Retrieved January 30, 2026, from [Link]

-

ACS Omega. (2021).[2] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2022).[2] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Retrieved January 30, 2026, from [Link]

Unlocking New Therapeutic and Agrochemical Frontiers with 6-Bromo-3-methylpyridin-2-amine: A Guide to Potential Research Areas

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methylpyridin-2-amine has emerged as a highly versatile and strategic building block in modern synthetic chemistry. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic amino group, and a pyridine core—offers a trifecta of opportunities for molecular diversification. This guide delves into the core chemical reactivity of this scaffold and outlines high-impact potential research areas. We will explore its application in the synthesis of next-generation kinase inhibitors, the discovery of novel agrochemicals, and the construction of complex fused heterocyclic systems. This document serves as a technical roadmap, providing field-proven insights, detailed experimental protocols, and data-driven starting points for innovation in drug discovery and beyond.

Core Chemical Profile and Strategic Value

This compound (CAS No. 89466-16-0) is a pyridinamine derivative whose value lies in its inherent, multi-faceted reactivity.[1][2] The strategic placement of its functional groups makes it an ideal starting material for building diverse molecular libraries, particularly in the pharmaceutical and agrochemical sectors.[3][4] Its utility has been noted in the development of agents targeting neurological disorders, as well as new anti-inflammatory and antimicrobial drugs.[4][5]

| Property | Value | Reference |

| CAS Number | 89466-16-0 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [6] |

| Molecular Weight | 187.04 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Key Reactive Sites | C6-Bromo, C2-Amino, N1-Pyridine |

The molecule's power comes from three distinct points of modification, allowing for controlled, sequential, or convergent synthetic strategies.

Caption: Key reactive sites on the this compound scaffold.

Research Area 1: Scaffolding for Next-Generation Kinase Inhibitors

The aminopyridine motif is a cornerstone of many clinically successful kinase inhibitors. The this compound scaffold is primed for exploration in this area, serving as a versatile "hinge-binding" fragment that can be elaborated into potent and selective inhibitors. Research on similar bromo-heterocyclic amines has led to the development of inhibitors for crucial oncology targets like Bruton's Tyrosine Kinase (BTK), Monopolar Spindle 1 (Mps1), and PI3Kα.[7][8]

A logical research trajectory involves using the C6-bromo position as an anchor for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions. This strategy allows for rapid exploration of the solvent-front region of the ATP-binding pocket, a key determinant of kinase selectivity.

Caption: Workflow for discovery of kinase inhibitors from the target scaffold.

Core Methodology: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and functional-group-tolerant method for forming C-C bonds, making it ideal for this application.[9] The primary amino group can sometimes interfere with the catalytic cycle; therefore, protecting it as an amide can lead to cleaner reactions and higher yields, a critical insight for library synthesis.[9]

Exemplary Protocol: Suzuki-Miyaura Coupling of an N-Acetylated Scaffold

This protocol is adapted from methodologies reported for the closely related 5-bromo-2-methylpyridin-3-amine and serves as a validated starting point.[9][10]

Step 1: N-Acetylation (Protection)

-

Under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in acetonitrile.

-

Add acetic anhydride (1.1 equiv) and a catalytic amount of sulfuric acid (a few drops).

-

Stir the mixture at 60 °C for 30-60 minutes, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and add water dropwise to precipitate the product.

-

Stir for one hour, filter the solid, wash with deionized water, and dry to yield N-(6-Bromo-3-methylpyridin-2-yl)acetamide.

Step 2: Suzuki-Miyaura Coupling

-

To a Schlenk flask, add N-(6-Bromo-3-methylpyridin-2-yl)acetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) under a positive pressure of argon.[10]

-

Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Stir the reaction mixture at 85–95 °C for 12-18 hours, monitoring progress by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Note: The final deacetylation step (if required) can typically be achieved under standard acidic or basic hydrolysis conditions.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [9] |

| Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | High (Est. 70-90) | [10] |

| PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | Good | [10] |

Research Area 2: Discovery of Novel Agrochemicals

The scaffold is a known component in the synthesis of agrochemicals, including herbicides and fungicides.[11] This established utility provides a strong foundation for a research program aimed at discovering next-generation crop protection agents. The goal is to synthesize and screen derivatives to identify novel compounds with high efficacy, improved safety profiles, and new modes of action to combat resistance.

A key strategy is C-N bond formation at the C6-position via Buchwald-Hartwig amination. This reaction complements C-C coupling by introducing different geometries and hydrogen-bonding capabilities, which can be critical for biological activity.

Core Methodology: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for coupling the bromo-scaffold with a wide range of primary and secondary amines, anilines, and N-heterocycles.[12]

Exemplary Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of halopyridines.[12]

-

Add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to an oven-dried Schlenk tube.

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., rac-BINAP, 4 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N⁶-substituted product.

Research Area 3: Synthesis of Fused Heterocyclic Systems

The adjacent 2-amino and 6-bromo substituents are ideally positioned for intramolecular cyclization reactions to generate novel, rigid, fused heterocyclic systems. Such scaffolds are highly sought after in medicinal chemistry as they reduce conformational flexibility and can lead to improved potency and selectivity. For example, similar aminopyridines can be converted into pyridopyrimidinones, a class of compounds with demonstrated biological activity.[8]

A potential research avenue is the exploration of tandem or one-pot reactions where an initial cross-coupling at the C6-position is followed by an intramolecular cyclization involving the C2-amino group.

Caption: Proposed synthetic pathways to novel fused heterocyclic systems.

Core Methodology: Synthesis of Pyridopyrimidinones

This reaction creates a bicyclic core that is prevalent in many bioactive molecules.

Exemplary Protocol: Condensation with Diethyl Malonate

This protocol is based on the synthesis of pyridopyrimidinones from related aminopyridines.[8]

-

Combine 3-bromo-5-methylpyridin-2-amine (1.0 equiv) and diethyl malonate (3.0 equiv) in a reaction vessel.

-

Heat the mixture to 180-200 °C for 4-6 hours. The reaction can be monitored by observing the evolution of ethanol.

-

Cool the reaction mixture to approximately 100 °C and add Dowtherm A or diphenyl ether.

-

Heat the resulting solution to reflux (approx. 250 °C) for 1-2 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash thoroughly with hexanes or diethyl ether to remove the high-boiling solvent, and dry under vacuum to yield the desired 9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Conclusion

This compound is far more than a simple chemical intermediate; it is a launchpad for innovation. The strategic combination of a readily coupled bromine atom and a versatile amino group on a pyridine core provides chemists with a powerful tool for accessing diverse and complex chemical matter. The research areas outlined in this guide—spanning kinase inhibitors, agrochemicals, and novel fused heterocycles—represent validated and high-potential avenues for exploration. By leveraging the robust synthetic methodologies detailed herein, research and development teams can significantly accelerate their discovery programs.

References

-

Chem-Impex. 6-Amino-3-bromo-2-methylpyridine. Available from: [Link]

-

Chem-Impex. 2-Amino-3-bromo-6-methylpyridine. Available from: [Link]

-

IUCr Journals. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Available from: [Link]

-

GRG Life Sciences. CAS NO 89466-16-0 this compound. Available from: [Link]

-

Tradeindia. Cas No 89466-16-0 this compound. Available from: [Link]

-

ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]

-

Chemsrc. 6-Bromo-3-Methyl-2-pyridinamine. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

-

Georgia Southern University. Amination of 2-Bromo-6-Methylaminopyridine. Available from: [Link]

-

NIH PubMed Central. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available from: [Link]

-

Medires Publishers. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amino-Ophenyl)-3-Amino-Quinazolin-4(3h)-one. Available from: [Link]

-

ResearchGate. The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. Available from: [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available from: [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

Sources

- 1. CAS 89466-16-0 | 2-Amino-6-bromo-3-methylpyridine - Synblock [synblock.com]

- 2. This compound | 89466-16-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

commercial availability of 6-Bromo-3-methylpyridin-2-amine

An In-Depth Technical Guide on the Commercial Availability of 6-Bromo-3-methylpyridin-2-amine

Executive Summary

This compound (CAS: 89466-16-0 ) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the development of kinase inhibitors and targeted protein degraders (PROTACs). While commercially available, its supply chain is nuanced by the existence of structural isomers (e.g., the 5-bromo analogue) that are synthetically easier to access but functionally distinct.

This guide provides a technical analysis of its commercial landscape, synthesis-driven availability constraints, and critical quality control protocols to ensure structural integrity in drug development pipelines.

Chemical Profile & Identity

Precise identification is paramount. The marketplace contains several isomers with similar names and properties. Researchers must verify the CAS number and structural topology before procurement.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Amino-6-bromo-3-picoline; 2-Amino-6-bromo-3-methylpyridine |

| CAS Registry Number | 89466-16-0 (Target) |

| Common Isomer (Impurity) | 5-Bromo-3-methylpyridin-2-amine (CAS: 3430-21-5) |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Critical Note: Do not confuse with 6-Amino-3-bromo-2-methylpyridine (CAS 42753-71-9), a regioisomer often returned in broad search queries.

Commercial Availability & Supply Chain Analysis

The is classified as Tier 2 (Specialty Building Block) . It is not a bulk commodity like simple pyridines, but it is stocked by major catalog suppliers due to its utility in Suzuki-Miyaura cross-coupling reactions.

Market Dynamics

-

Primary Suppliers: Major aggregators (e.g., eMolecules) and specialized heterocyclic vendors (e.g., BLD Pharm, Enamine, Combi-Blocks, Sigma-Aldrich).

-

Pack Sizes: Typically available in research scales: 1g, 5g, 10g, and 25g.

-

Pricing Trends:

-

1g: $25 – $50 USD

-

10g: $150 – $250 USD

-

Note: Prices significantly higher than the 5-bromo isomer (~$5/g) reflect the more complex synthesis required to install the bromine at the C6 position.

-

-

Lead Time:

-

In-Stock: 1–3 days (US/EU warehouses).

-

Backorder: 2–4 weeks (Synthesis-on-demand from Asian manufacturing hubs).

-

Procurement Decision Tree

Figure 1: Procurement logic flow emphasizing the risk of isomer confusion.

Synthetic Routes & Availability Drivers

Understanding the synthesis explains the cost differential between the 6-bromo and 5-bromo isomers.

The "Direct Bromination" Trap

Direct bromination of 2-amino-3-methylpyridine with NBS or Br₂ is governed by the strong electron-donating amino group. This directs the electrophile to the para-position (C5) , yielding the cheaper 5-bromo isomer.

The Commercial Route (C6 Access)

To access the 6-bromo position (meta to the amino group, ortho to the ring nitrogen), manufacturers typically employ one of two strategies:

-

Nucleophilic Aromatic Substitution (

):-

Precursor: 2,6-Dibromo-3-methylpyridine.

-

Reaction: Treatment with ammonia (or a protected amine equivalent) under high pressure or transition-metal catalysis.

-

Challenge: Regioselectivity. The nucleophile can attack C2 or C6. Attack at C2 yields the desired product; attack at C6 yields the unwanted regioisomer. Separation requires chromatography, driving up cost.

-

-

Directed Ortho-Metalation (DoM):

-

Precursor: Boc-protected 2-amino-3-methylpyridine.

-

Mechanism: Lithiation with n-BuLi occurs at C6 (directed by the ring nitrogen and protected amine). Quenching with a bromine source (e.g., CBr₄) installs the halogen at C6.

-

Advantage: High regioselectivity.

-

Disadvantage: Requires cryogenic conditions and organolithiums, increasing manufacturing overhead.

-

Figure 2: Synthetic divergence showing why the 6-bromo target is less accessible than the 5-bromo byproduct.

Quality Control: The Self-Validating Protocol

Due to the synthetic risks described above, relying solely on a Certificate of Analysis (CoA) is insufficient. You must validate the regiochemistry using

Differentiation Protocol (Expert Insight)

The key differentiator between the 6-bromo and 5-bromo isomers is the coupling pattern of the aromatic protons.

-

Target (this compound):

-

Protons are located at C4 and C5 .

-

These protons are ortho to each other.

-

Signal: Two doublets with a coupling constant

.

-

-

Impurity (5-Bromo-3-methylpyridin-2-amine):

-

Protons are located at C4 and C6 .

-

These protons are meta to each other (separated by the C5-Br).

-

Signal: Two doublets (or singlets) with a coupling constant

.

-

Validation Step: If your NMR spectrum shows aromatic doublets with

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The 2-amino-pyridine motif functions as a hinge binder, forming hydrogen bonds with the ATP-binding site of kinases. The 6-bromo position allows for the extension of the molecule into the solvent-exposed region or the hydrophobic back pocket via Suzuki coupling.

-

PROTAC Linkers: The amine provides a handle for attaching E3 ligase ligands (e.g., Cereblon binders), while the bromide allows for the attachment of the target protein warhead.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Keep in a cool, dry place (2-8°C recommended for long-term stability to prevent oxidation of the amine). Light sensitive.

References

6-Bromo-3-methylpyridin-2-amine structural analysis

Topic: 6-Bromo-3-methylpyridin-2-amine Structural Analysis & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Structural Anatomy, Synthetic Pathways, and Medicinal Utility

Executive Summary this compound (CAS: 89466-16-0; related ID: 112665-66-8) is a "privileged scaffold" in modern drug discovery. It serves as a bifunctional building block, offering a nucleophilic handle (C2-amine) and an electrophilic handle (C6-bromide) positioned around a sterically modulating core (C3-methyl). This guide analyzes its structural electronics, defines the critical "regioselectivity challenge" in its synthesis, and outlines its application in developing allosteric kinase inhibitors (e.g., SHP2).

Structural Anatomy & Physicochemical Profile

The utility of this molecule lies in the precise electronic and steric environment created by the trisubstituted pyridine ring.

Electronic Landscape

-

Pyridine Core: Electron-deficient aromatic system.

-

C2-Amine (Donor): Provides strong resonance donation (+M), increasing electron density at C3 and C5 (ortho/para). However, the ring nitrogen (-I, -M) tempers this nucleophilicity compared to anilines.

-

C6-Bromine (Acceptor/Donor): Acts as a weak deactivator via induction (-I) but allows for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald).

-

C3-Methyl (Steric/Inductive): The critical feature.[1][2][3][4] It provides a "steric lock" on the C2-amine, forcing substituents out of planarity (atropisomerism potential) and blocking metabolic attack at the C3 position.

Table 1: Physicochemical Properties

| Property | Value | Note |

| Formula | C₆H₇BrN₂ | |

| MW | 187.04 g/mol | Fragment-like quality |

| CAS (Free Base) | 89466-16-0 | Primary commercial identifier |

| CAS (Related) | 112665-66-8 | Often associated with salt forms or specific vendor libraries |

| pKa (Conj.[5] Acid) | ~3.5 - 4.0 | Lower than 2-aminopyridine (6.86) due to Br (-I effect) |

| LogP | ~1.9 | Favorable lipophilicity for CNS penetration |

| H-Bond Donors | 2 | Primary amine (-NH₂) |

| H-Bond Acceptors | 2 | Pyridine N, Amine N |

Synthetic Routes & Process Chemistry

The Regioselectivity Challenge: A common pitfall for researchers is attempting direct bromination of 3-methylpyridin-2-amine using NBS.

-

The Trap: The C2-amine directs electrophilic aromatic substitution (SEAr) to the para position (C5).

-

Result: This yields 5-bromo-3-methylpyridin-2-amine , not the desired 6-bromo isomer.

To access the 6-bromo isomer, a Directed Ortho Metalation (DoM) strategy or a displacement strategy from 2,6-dibromo precursors is required.

Protocol A: Directed Ortho Metalation (High Purity Route)

This route utilizes the acidity of the C6-proton when the amine is protected, directing the lithiation to the C6 position via chelation.

Step-by-Step Methodology:

-

Protection:

-

React 3-methylpyridin-2-amine with Di-tert-butyl dicarbonate (Boc₂O) and DMAP in DCM.

-

Yields:tert-butyl (3-methylpyridin-2-yl)carbamate.

-

-

Lithiation (The Critical Step):

-

Dissolve the Boc-protected intermediate in anhydrous THF under Argon.

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise.

-

Mechanism:[3][4][6][7][8] The Lithium coordinates between the Boc carbonyl oxygen and the Pyridine nitrogen, deprotonating C6 selectively.

-

Stir for 1 hour at -78°C.

-

-

Bromination:

-

Add a solution of 1,2-Dibromo-1,1,2,2-tetrafluoroethane or CBr₄ (electrophilic bromine source) in THF.

-

Allow to warm to 0°C over 2 hours.

-

-

Deprotection:

-

Treat the crude intermediate with TFA/DCM (1:1) or HCl/Dioxane.

-

Neutralize with NaHCO₃.

-

Result: this compound.[5]

-

Protocol B: Nucleophilic Displacement (Industrial Route)

Starting from 2,6-dibromo-3-methylpyridine .

-

Reagent: 2,6-dibromo-3-methylpyridine.

-

Reaction: Autoclave with aqueous Ammonia (NH₄OH) or Copper-catalyzed amination.

-

Regioselectivity Issue: Nucleophilic attack favors the less hindered C6 position (yielding the wrong isomer: 2-bromo-6-amino...).

-

Correction: This route is often viable only if using specific catalysts (Pd-Buchwald) that can overcome the steric hindrance at C2, or by separating the minor isomer. Protocol A is recommended for laboratory scale.

Visualization: Synthesis Workflow

Figure 1: Comparison of synthetic routes. Direct bromination fails due to para-directing effects; the Directed Ortho Metalation (DoM) route ensures C6 regioselectivity.

Reactivity Landscape & Medicinal Chemistry Applications

The molecule acts as a "linchpin" in fragment-based drug design (FBDD).

The "Ortho Effect" (C3-Methyl)

The methyl group at C3 is not just a lipophilic spacer. It performs two critical functions:[4][6]

-

Conformational Restriction: In biaryl systems (formed via Suzuki coupling at C6), the methyl group clashes with the ortho-protons of the coupling partner, forcing the rings to twist (dihedral angle > 40°). This breaks planarity, improving solubility and creating specific 3D shapes for binding pockets.

-

Metabolic Protection: It sterically shields the amine and the C3 position from oxidative metabolism (e.g., P450 oxidation).

Key Reactions

-

C6-Br (Suzuki/Stille/Buchwald): The bromine is highly reactive towards Pd-catalyzed cross-coupling. It allows the extension of the scaffold into the "solvent-exposed" or "hydrophobic channel" regions of a protein target.

-

C2-NH2 (Amide Coupling/Cyclization): The amine can be coupled with acids to form amides or reacted with bifunctional electrophiles to form fused bicyclic systems (e.g., imidazo[1,2-a]pyridines).

Case Study: SHP2 Inhibitors

In the development of allosteric SHP2 inhibitors (e.g., TNO155 analogs), the aminopyridine core is often used to anchor the molecule in the "tunnel" region of the phosphatase.

-

The Pyridine Nitrogen accepts a hydrogen bond from the backbone NH of the protein.

-

The C2-Amine donates a hydrogen bond to a Glu or Asp residue.

-

The C6-Substituent (added via Suzuki) extends into the distal pocket.

Visualization: Reactivity Map

Figure 2: Chemo-selective reactivity map. The molecule offers orthogonal reaction sites for divergent library synthesis.

Analytical Characterization

To validate the identity of the synthesized material (distinguishing 6-bromo from 5-bromo), NMR analysis is definitive.

¹H NMR (DMSO-d₆, 400 MHz) Expectations:

-

Aromatic Region: Two doublets (d) are expected for the C4 and C5 protons.

-

6-Bromo isomer: The coupling constant (J) between H4 and H5 is typical of ortho-pyridine protons (~7.5–8.0 Hz).

-

Chemical Shift: H5 (ortho to Br) will be slightly shielded compared to H4.

-

-

Methyl Group: Singlet (~2.1 ppm).

-

Amine: Broad singlet (~6.0–6.5 ppm, exchangeable with D₂O).

Differentiation Tip: In the 5-bromo isomer (the impurity), the protons at C4 and C6 are meta to each other. The coupling constant would be small (J ~ 1–2 Hz), appearing as doublets or singlets depending on resolution. If you see a large coupling constant (~8 Hz), you have the correct 6-bromo isomer (H4 and H5 are neighbors).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59605384, this compound. Retrieved from .

- Schlosser, M. (2005).Organometallics in Synthesis: A Manual.

-

Smith, A. et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." MDPI Molbank. (Demonstrates utility of the scaffold). Retrieved from .

-

BenchChem (2025). Technical Guide to the Synthesis of Bromopyridin-amines. (General reference for bromination protocols). Retrieved from .

-

ChemicalBook. CAS 89466-16-0 Entry.[5] (Verification of CAS identity). Retrieved from .[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 5. CAS 89466-16-0 | 2-Amino-6-bromo-3-methylpyridine - Synblock [synblock.com]

- 6. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 9. 2,3-DICHLOROPHENYLACETIC ACID ETHYL ESTER | 5317-66-8 [chemicalbook.com]

Methodological & Application

Mastering C-C Bond Formation: Application Notes for Suzuki Coupling with 6-Bromo-3-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Aryl-3-methylpyridin-2-amine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and the mild conditions under which it forges carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At its core, the reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[2]

This guide focuses on a particularly valuable building block in medicinal chemistry: 6-Bromo-3-methylpyridin-2-amine . The resulting 6-aryl-3-methylpyridin-2-amine motif is a privileged scaffold found in a multitude of biologically active molecules, including kinase inhibitors and modulators of other key cellular targets. The strategic placement of the amino, methyl, and the newly introduced aryl groups allows for fine-tuning of a compound's steric and electronic properties, crucial for optimizing drug-receptor interactions.

However, the very features that make this substrate attractive also present unique challenges. The presence of a free amino group and the nitrogen atom within the pyridine ring can complicate the catalytic cycle through unwanted coordination to the palladium center. This guide provides a deep dive into the mechanistic nuances, offers field-proven protocols, and outlines systematic troubleshooting strategies to empower researchers to successfully employ this compound in their synthetic campaigns.

The Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is paramount for rational optimization and troubleshooting.

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst inserts into the carbon-bromine bond of this compound, forming a new Palladium(II) intermediate. This is often the rate-limiting step and can be influenced by the steric bulk and electronic properties of the phosphine ligands on the palladium catalyst.[4]

-

Transmetalation : In this step, the organic moiety from the boronic acid (or its activated boronate ester form) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[3] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions.

-

Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Sources

6-Bromo-3-methylpyridin-2-amine as a building block in medicinal chemistry

Abstract

6-Bromo-3-methylpyridin-2-amine (CAS 89466-16-0) represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of orthogonal reactivity. Its structure features a nucleophilic 2-amino-pyridine motif adjacent to a sterically significant C3-methyl group, balanced by an electrophilic C6-bromide. This guide details the strategic application of this building block in synthesizing kinase inhibitors, GPCR ligands, and fused heterocyclic systems (specifically imidazo[1,2-a]pyridines). We provide validated protocols for C6-Suzuki-Miyaura coupling and N-cyclization, addressing common synthetic pitfalls related to catalyst poisoning and steric hindrance.

Introduction: The "Push-Pull" Scaffold

In drug design, This compound is valued not just as a pyridine source, but as a linchpin that directs divergent synthesis.

-

Electronic Duality: The molecule possesses a "Push-Pull" electronic character. The electron-donating amino group at C2 activates the ring, while the electron-withdrawing bromine at C6 primes the position for palladium-catalyzed cross-couplings.

-

The "Magic Methyl" Effect: The C3-methyl group is not merely a bystander. In biaryl systems formed via C6-coupling, this methyl group induces a twisted conformation, disrupting planarity. This often improves solubility and can lock active atropisomers, a critical factor in designing selective kinase inhibitors [1].

-

Cyclization Potential: The 2-amino-pyridine moiety is the precursor of choice for imidazo[1,2-a]pyridines , a fused bicyclic system found in blockbuster drugs like Zolpidem and various anti-infectives [2].

Strategic Workflows

The utility of this building block lies in its ability to serve as a branch point. The following diagram illustrates the divergent pathways available to the medicinal chemist.

Figure 1: Divergent synthetic utility of this compound. Path A utilizes the electrophilic bromide; Path B utilizes the nucleophilic amidine-like system.

Validated Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Challenge: Free amino-pyridines can coordinate to Pd(II) species, poisoning the catalyst and stalling the reaction. Solution: Use of a bulky, electron-rich ligand (e.g., XPhos, SPhos) or a "protection-free" optimized base system.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos

-

Base: 2M aq. Na₂CO₃ or K₃PO₄

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal immediately.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Expert Tip: If using a microwave reactor, heat to 110°C for 30–60 minutes.

-

-

Monitoring: Monitor via LCMS. The starting material (Br-isotope pattern) should disappear, replaced by the product mass (M+1).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is usually more polar than the starting bromide.

Self-Validating Checkpoint:

-

TLC: The product will typically fluoresce strongly under UV (254 nm) due to extended conjugation, distinct from the weak absorption of the starting pyridine.

-

NMR: Loss of the distinct doublet signals of the pyridine ring protons (approx. 7.0–7.5 ppm) and appearance of new aryl signals.

Protocol B: Synthesis of 8-Methylimidazo[1,2-a]pyridine

Context: This reaction constructs the fused bicyclic core found in many GABA-A receptor modulators. The C3-methyl of the starting material becomes the C8-methyl in the final imidazo-pyridine, a position known to influence metabolic stability [3].

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Chloroacetaldehyde (40% aq. solution) or substituted

-bromoacetophenone (1.1 equiv) -

Base: NaHCO₃ (2.0 equiv) - Optional, often run under neutral conditions first.

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine in EtOH (0.5 M concentration).

-

Addition: Add the

-halo carbonyl compound dropwise at room temperature. -

Cyclization: Reflux the mixture (

) for 4–16 hours. -

Workup:

-

Purification: Recrystallization from EtOH/Ether is often sufficient; otherwise, use silica gel chromatography (DCM/MeOH).

Figure 2: Mechanistic flow of the Hantzsch-type cyclization to form the imidazo[1,2-a]pyridine core.

Technical Data & Troubleshooting

| Parameter | Specification / Observation |

| Physical State | White to off-white crystalline solid |

| Melting Point | 79–84 °C [4] |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in Water/Hexane |

| pKa | ~6.5 (Pyridine Nitrogen). The 2-amino group increases basicity compared to pyridine. |

| Storage | Store under inert atmosphere (Argon) at 2–8°C. Light sensitive (protect from UV). |

Expert Troubleshooting Tips:

-

Stalled Suzuki Coupling: If the reaction stalls at ~50% conversion, the free amine is likely inhibiting the Pd catalyst.

-

Fix: Acetylate the amine first (Ac₂O, Pyridine)

Perform Coupling

-

-

Regioselectivity in Buchwald Reactions: When coupling with amines, C6-substitution is favored over N2-arylation due to the directing effect of the ring nitrogen and the leaving group ability of the bromide.

-

Purification Issues: The product of Protocol B (Imidazopyridine) is basic. Pre-treat silica gel with 1% Triethylamine in Hexane to prevent streaking during chromatography.

References

-

MDPI. (2017).[2] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules.

-